

A Spectroscopic Comparison of 2-(Methoxymethyl)furan with other Furan Ethers

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Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

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This guide provides a detailed spectroscopic comparison of **2-(methoxymethyl)furan** with other structurally related furan ethers, namely 2-methoxyfuran, 2-ethoxyfuran, and furfuryl ethyl ether. The objective is to offer a comprehensive reference for the identification and characterization of these compounds using common spectroscopic techniques. The data presented herein is compiled from various spectral databases and scientific literature, providing a baseline for analytical studies in research and development.

Data Presentation

The following tables summarize the key spectroscopic data for **2-(methoxymethyl)furan** and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm), Multiplicity, J (Hz)
2-(Methoxymethyl)furan	\sim 7.4 (m, 1H, H5), \sim 6.3 (m, 1H, H4), \sim 6.2 (m, 1H, H3), 4.4 (s, 2H, -CH ₂ -), 3.3 (s, 3H, -OCH ₃)
2-Methoxyfuran	6.85 (dd, J=2.2, 1.2 Hz, 1H, H5), 6.24 (dd, J=3.3, 2.2 Hz, 1H, H4), 5.12 (dd, J=3.3, 1.2 Hz, 1H, H3), 3.81 (s, 3H, -OCH ₃) ^[1]
2-Ethoxyfuran	Predicted: \sim 6.9 (m, 1H), \sim 6.2 (m, 1H), \sim 5.1 (m, 1H), \sim 4.0 (q, 2H), \sim 1.4 (t, 3H)
Furfuryl Ethyl Ether	Predicted: \sim 7.4 (m, 1H), \sim 6.3 (m, 1H), \sim 6.2 (m, 1H), 4.5 (s, 2H), 3.5 (q, 2H), 1.2 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	δ (ppm)
2-(Methoxymethyl)furan	151.2 (C2), 142.5 (C5), 110.4 (C4), 108.3 (C3), 66.2 (-CH ₂ -), 58.0 (-OCH ₃) ^[2]
2-Methoxyfuran	155.8, 124.3, 111.3, 87.5, 57.9
2-Ethoxyfuran	No experimental data found.
Furfuryl Ethyl Ether	151.9, 142.3, 110.3, 107.9, 66.0, 64.2, 15.1

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound	Key Absorptions (cm ⁻¹)
2-(Methoxymethyl)furan	3125 (C-H, aromatic), 2970, 2920, 2870 (C-H, aliphatic), 1595, 1500 (C=C, furan ring), 1110 (C-O-C)
2-Methoxyfuran	~3100 (C-H, aromatic), ~2950, ~2850 (C-H, aliphatic), ~1600, ~1500 (C=C, furan ring), ~1250, ~1050 (C-O-C)
2-Ethoxyfuran	No experimental data found.
Furfuryl Ethyl Ether	3120 (C-H, aromatic), 2970, 2925, 2860 (C-H, aliphatic), 1590, 1505 (C=C, furan ring), 1100 (C-O-C)[3]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-(Methoxymethyl)furan	112[4]	81, 53, 43
2-Methoxyfuran	98	83, 69, 55, 43
2-Ethoxyfuran	112	97, 83, 69, 55
Furfuryl Ethyl Ether	126	97, 81, 53

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Approximately 5-10 mg of the furan ether is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

- ^1H NMR Acquisition: A standard single-pulse experiment is performed. Data is typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (0.00 ppm).

2. Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically in the range of 4000-400 cm^{-1} . Data is usually an average of 16 or 32 scans to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

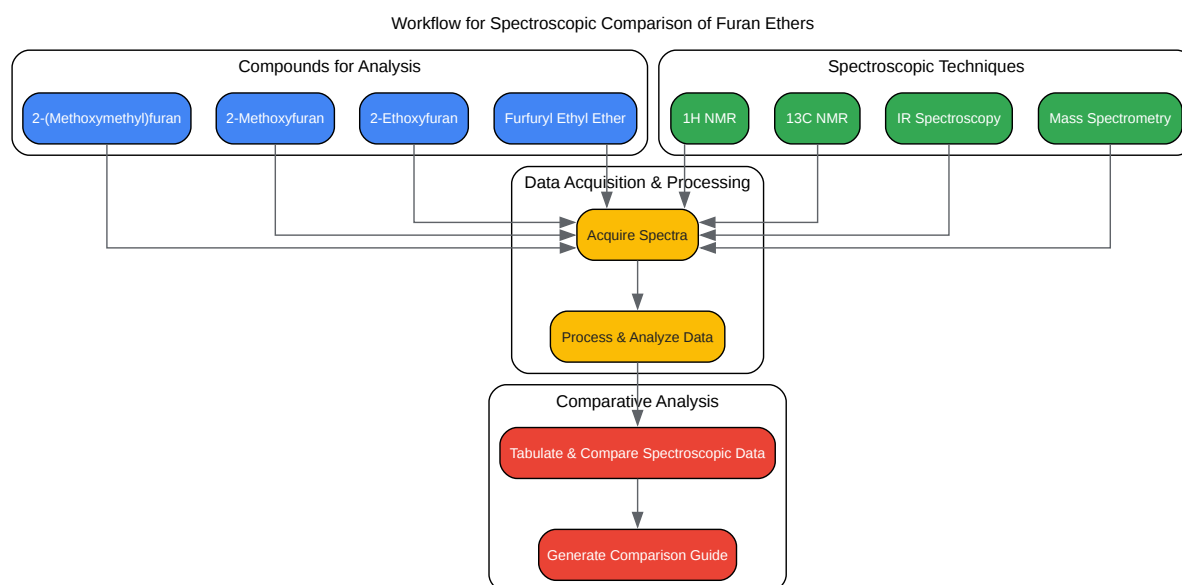
3. Mass Spectrometry (MS)

- Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.
- Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: An ion detector measures the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Mandatory Visualization

The following diagram illustrates the general workflow for a comparative spectroscopic analysis of chemical compounds.



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Caption: A flowchart illustrating the process of spectroscopic comparison for different furan ethers.

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